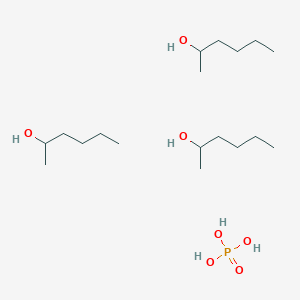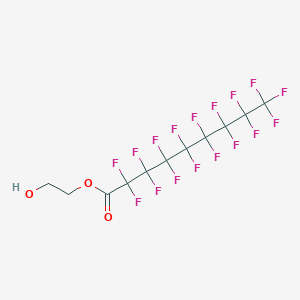
2-Hydroxyethyl heptadecafluorononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl heptadecafluorononanoate is a chemical compound with the molecular formula C11H5F17O3This compound is characterized by its high fluorine content, which imparts unique properties such as high thermal stability and resistance to solvents and chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl heptadecafluorononanoate typically involves the esterification of heptadecafluorononanoic acid with 2-hydroxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl heptadecafluorononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Heptadecafluorononanoic acid.
Reduction: 2-Hydroxyethyl heptadecafluorononanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl heptadecafluorononanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical and thermal resistance
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl heptadecafluorononanoate involves its interaction with various molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with other molecules, enhancing its stability and resistance to degradation. This property is particularly useful in drug delivery systems, where the compound can protect active pharmaceutical ingredients from metabolic breakdown .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vinyl heptadecafluorononanoate
- Hydroxyethyl cellulose
- Hydroxyethyl starch
- Hydroxyethyl tetramethylpiperidinol
- (Hydroxyethyl)urea
- Hydroxyethyl sorbitol
Uniqueness
2-Hydroxyethyl heptadecafluorononanoate stands out due to its high fluorine content, which imparts unique properties such as exceptional thermal stability, chemical resistance, and low surface energy. These characteristics make it particularly valuable in applications requiring robust performance under harsh conditions .
Eigenschaften
CAS-Nummer |
92746-93-5 |
|---|---|
Molekularformel |
C11H5F17O3 |
Molekulargewicht |
508.13 g/mol |
IUPAC-Name |
2-hydroxyethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |
InChI |
InChI=1S/C11H5F17O3/c12-4(13,3(30)31-2-1-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-2H2 |
InChI-Schlüssel |
OSZDQCXIGLZJLU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



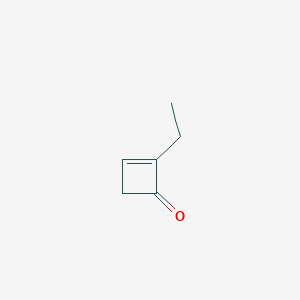

![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
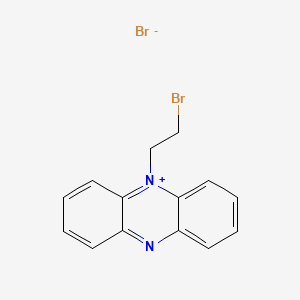
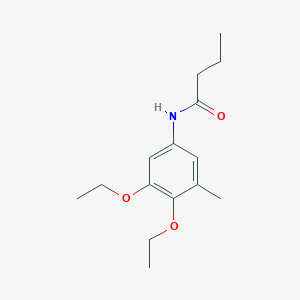
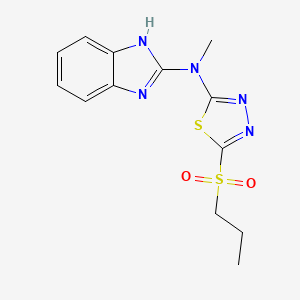

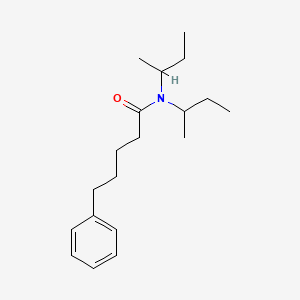
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
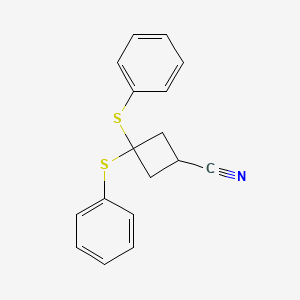
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

